N1-(4-chlorobenzyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
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Overview
Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and structural formula.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves the study of the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotation.Scientific Research Applications
Nootropic Activity
The chemical structure of N1-(4-chlorobenzyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide shares similarities with compounds studied for their potential nootropic effects. For instance, derivatives of 1,4-disubstituted 2-oxopyrrolidines, related to this complex molecule, were synthesized and tested for nootropic activity, indicating a potential avenue of research for cognitive enhancement applications (Valenta et al., 1994).
Antimycobacterial Properties
Research into 1,5-diphenylpyrrole derivatives, including molecules with structural features akin to N1-(4-chlorobenzyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, has demonstrated significant antimycobacterial activity. This suggests its potential application in combating Mycobacterium tuberculosis and related bacterial infections (Biava et al., 2008).
Anticonvulsant Effects
Compounds featuring the piperazine moiety, similar to N1-(4-chlorobenzyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, have been explored for their anticonvulsant properties. Such research suggests potential applications in the development of new treatments for seizure disorders (Obniska et al., 2005).
Analgesic Potential
Research into N-substituted ethyl pyrrole derivatives, which share functional groups with N1-(4-chlorobenzyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, suggests the possibility of analgesic applications. These compounds have shown promising results in models of pain, indicating the potential for development into new pain management solutions (Malinka et al., 2005).
Safety And Hazards
This involves understanding the potential risks associated with handling or exposure to the compound. It includes toxicity, flammability, and environmental impact.
Future Directions
This involves predicting or suggesting potential applications or areas of study for the compound based on its properties and behavior.
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28ClN5O2/c1-25-10-12-27(13-11-25)19(18-4-3-9-26(18)2)15-24-21(29)20(28)23-14-16-5-7-17(22)8-6-16/h3-9,19H,10-15H2,1-2H3,(H,23,28)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGDWRQPTNVMRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-chlorobenzyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide |
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